molecular formula C10H16O5 B12572248 methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate CAS No. 194286-58-3

methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate

Cat. No.: B12572248
CAS No.: 194286-58-3
M. Wt: 216.23 g/mol
InChI Key: NPKYACZOTPZNEH-QMMMGPOBSA-N
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Description

Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate is an ester compound characterized by its unique structure, which includes a dioxane ring Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this ester might involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug that can be metabolized into an active compound.

    Industry: Utilized in the production of polymers and as a flavoring agent due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate depends on its specific application. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis can activate or deactivate the compound, depending on the context. The molecular targets and pathways involved would vary based on the specific biological or chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a similar structure but without the dioxane ring.

    Ethyl propanoate: Another ester with a similar backbone but different alkyl group.

    Methyl butyrate: An ester with a longer carbon chain.

Uniqueness

Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate is unique due to the presence of the dioxane ring, which can impart different chemical and physical properties compared to simpler esters

Properties

CAS No.

194286-58-3

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate

InChI

InChI=1S/C10H16O5/c1-10(2)14-6-7(11)8(15-10)4-5-9(12)13-3/h8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

NPKYACZOTPZNEH-QMMMGPOBSA-N

Isomeric SMILES

CC1(OCC(=O)[C@@H](O1)CCC(=O)OC)C

Canonical SMILES

CC1(OCC(=O)C(O1)CCC(=O)OC)C

Origin of Product

United States

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